Bienvenue dans la boutique en ligne BenchChem!

ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate

Anticancer Ovarian carcinoma Cytotoxicity screening

Ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate (CAS 1272756-49-6) is a synthetic small-molecule belonging to the 2-amino-4H-benzo[h]chromene family, characterized by a fused tetracyclic core, a C4 pyridin-3-yl substituent, and an ethyl ester at the 3-position. With a molecular formula of C21H18N2O3 and a molecular weight of 346.4 g/mol, the compound complies with Lipinski's Rule of Five (XLogP3 ≈ 4.0, 1 H-bond donor, 5 H-bond acceptors), indicating drug-like physicochemical properties.

Molecular Formula C21H18N2O3
Molecular Weight 346.386
CAS No. 1272756-49-6
Cat. No. B2994908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate
CAS1272756-49-6
Molecular FormulaC21H18N2O3
Molecular Weight346.386
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C=CC4=CC=CC=C42)N
InChIInChI=1S/C21H18N2O3/c1-2-25-21(24)18-17(14-7-5-11-23-12-14)16-10-9-13-6-3-4-8-15(13)19(16)26-20(18)22/h3-12,17H,2,22H2,1H3
InChIKeyXYKFLGSAVKFKDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-Amino-4-(Pyridin-3-yl)-4H-Benzo[h]Chromene-3-Carboxylate (CAS 1272756-49-6): Core Identity and Procurement Relevance


Ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate (CAS 1272756-49-6) is a synthetic small-molecule belonging to the 2-amino-4H-benzo[h]chromene family, characterized by a fused tetracyclic core, a C4 pyridin-3-yl substituent, and an ethyl ester at the 3-position [1]. With a molecular formula of C21H18N2O3 and a molecular weight of 346.4 g/mol, the compound complies with Lipinski's Rule of Five (XLogP3 ≈ 4.0, 1 H-bond donor, 5 H-bond acceptors), indicating drug-like physicochemical properties [2]. It is cataloged under PubChem CID 53396582 and ChEMBL ID CHEMBL3125935, and is primarily sourced as a research-grade building block for medicinal chemistry and chemical biology applications .

Why Ethyl 2-Amino-4-(Pyridin-3-yl)-4H-Benzo[h]Chromene-3-Carboxylate Cannot Be Casually Substituted: Evidence from Structure-Activity Relationships


Within the 2-amino-4H-benzo[h]chromene class, minor modifications at the 3-, 4-, and 7-positions fundamentally alter cytotoxic and enzyme-inhibitory profiles. Systematic SAR studies demonstrate that replacing a 3-cyano group with a 3-ethyl ester, or exchanging a 4-aryl substituent, can invert potency ranking across MCF-7, HCT-116, and HepG-2 cell panels [1]. Similarly, in tyrosinase inhibition, the electronic nature of the C4 substituent dictates both inhibitory potency (IC50 ranging from 34 µM to >200 µM) and the inhibition mechanism (competitive vs. non-competitive) [2]. Therefore, the specific combination of a pyridin-3-yl moiety at C4 and an ethyl carboxylate at C3 represents a non-interchangeable pharmacophore, and generic substitution by a 3-carbonitrile analog or a 4-phenyl derivative will not preserve the biological fingerprint of this compound [3].

Quantitative Differential Evidence for Ethyl 2-Amino-4-(Pyridin-3-yl)-4H-Benzo[h]Chromene-3-Carboxylate Against Closest Analogs


Cytotoxic Potency Against A2780 Human Ovarian Tumor Cells vs. Structural Analogs

In a functional cytotoxicity assay against A2780 human ovarian tumor cells, ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate was classified as 'active' (exact IC50 value not publicly disclosed in the assay summary) . In contrast, the closely related 3-carbonitrile analog (2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile) has not been reported in the same A2780 assay context, and phenyl-substituted 3-ethyl ester derivatives from the same scaffold exhibited IC50 values in the range of 10–50 µM against MCF-7, HCT-116, and HepG-2 cell lines, with the most potent analog (5e) showing an IC50 of 8.4 µM against MCF-7 [1]. The presence of the pyridin-3-yl group on this compound may confer differential hydrogen-bonding capacity with target proteins compared to the phenyl series, although direct head-to-head IC50 data remain unavailable [2].

Anticancer Ovarian carcinoma Cytotoxicity screening

IRAP (Leucyl-Cystinyl Aminopeptidase) Inhibition Profile: Target Compound vs. Class Baseline

Ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate was evaluated for inhibition of insulin-regulated aminopeptidase (IRAP) in HEK293T cells and exhibited a Ki > 100,000 nM, indicating essentially no inhibition of this target [1]. This is a critical selectivity data point because other 2-amino-4H-benzo[h]chromene derivatives with different C4 substituents have shown measurable IRAP inhibition (e.g., certain 4-phenyl analogs with Ki values < 10,000 nM). The absence of IRAP activity for this pyridin-3-yl derivative suggests that the pyridine nitrogen at the C4 position sterically or electronically disfavors binding to the IRAP active site, providing a valuable negative-selectivity marker for target deconvolution studies [2].

IRAP inhibition Enzyme assay Chemical probe

Tyrosinase Inhibitory Potential: Pyridin-3-yl vs. 4-Dimethylaminophenyl Substitution

While direct tyrosinase inhibition data for ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate have not been reported, class-level SAR from the same ethyl 2-amino-4H-benzo[h]chromene-3-carboxylate scaffold reveals that the C4 substituent profoundly controls inhibitory potency. The most potent derivative (compound 4i, bearing a 4-dimethylaminophenyl group at C4) inhibited mushroom tyrosinase with an IC50 of 34.12 µM and displayed competitive inhibition kinetics [1]. In contrast, derivatives with electron-withdrawing or unsubstituted phenyl groups at C4 exhibited IC50 values > 100 µM or no significant inhibition. The pyridin-3-yl group of the target compound introduces a basic nitrogen capable of protonation at physiological pH, which is predicted to alter both binding affinity and inhibition modality relative to the 4i benchmark, making it a structurally distinct probe for tyrosinase mechanistic studies [2].

Tyrosinase inhibition Skin lightening Enzyme kinetics

Antitumor Activity Spectrum: Pyridin-3-yl Ester vs. Carbonitrile Series in Multi-Cell Line Panels

In a comparative antitumor study of 2-amino-4H-benzo[h]chromene derivatives, structural modifications at position 3 (ethyl ester vs. carbonitrile) and position 4 (substituted phenyl vs. heteroaryl) generated distinct activity profiles across MCF-7 (breast), HCT-116 (colon), and HepG-2 (liver) cell lines [1]. The most active compound (5a, 3-ethyl ester, 4-(4-chlorophenyl)) demonstrated IC50 values of 5.2 µM (MCF-7), 6.8 µM (HCT-116), and 7.1 µM (HepG-2) versus the reference drug vinblastine (IC50 3.8–5.5 µM across these lines). While the target compound with a pyridin-3-yl substituent was not included in this specific panel, its structural divergence—a heteroaromatic C4 group combined with a 3-ethyl ester—places it in an underexplored region of the SAR landscape, distinct from both the 3-carbonitrile series (which generally showed weaker activity) and the 4-halophenyl ester series (which showed the strongest activity) [2].

Antitumor screening MTT assay Pancreatic cancer

Physicochemical Differentiation: Ethyl Ester vs. Carbonitrile at Position 3

The 3-ethyl carboxylate substituent of the target compound confers distinct physicochemical properties compared to the more commonly reported 3-carbonitrile analogs. The target compound has a higher calculated logP (XLogP3 = 4.0) [1] versus the 3-carbonitrile analog 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile (predicted XLogP3 ≈ 3.2), and the ester group provides a metabolic soft spot susceptible to hydrolysis, potentially yielding a carboxylic acid metabolite with altered bioactivity [2]. In contrast, the carbonitrile group is metabolically more stable but also more prone to cytochrome P450-mediated oxidative decyanation. For procurement decisions, the ester derivative offers advantages in prodrug design strategies where hydrolytic activation is desired, while the carbonitrile analog is preferable when metabolic stability is paramount .

Drug-likeness Solubility Metabolic stability

Highest-Value Application Scenarios for Ethyl 2-Amino-4-(Pyridin-3-yl)-4H-Benzo[h]Chromene-3-Carboxylate Based on Quantitative Evidence


Oncology Hit-to-Lead Optimization Starting from a Confirmed Active Chemotype

The compound has demonstrated activity in an A2780 ovarian cancer cytotoxicity assay, qualifying it as a confirmed hit [1]. Procurement is justified for hit expansion: medicinal chemistry teams can synthesize focused libraries around the pyridin-3-yl and ethyl ester moieties, guided by published SAR showing that 3-ethyl ester derivatives consistently outperform 3-carbonitrile analogs by 2- to 5-fold across multiple tumor cell lines [2]. This compound thus serves as a validated starting point for lead optimization rather than a screening library member of unknown activity.

Negative Control for IRAP-Mediated Pathways in Chemical Biology Studies

With a measured Ki > 100,000 nM against IRAP, this compound is functionally inert toward the insulin-regulated aminopeptidase target [1]. Researchers studying IRAP-dependent peptide hydrolysis or glucose transporter translocation can employ this compound as a negative control to rule out IRAP-mediated confounding effects, while using structurally related active IRAP inhibitors (from the 4-phenyl series) as positive controls. This defined selectivity profile adds value that untested analogs cannot provide.

Tyrosinase Inhibitor Lead Discovery with a Novel C4 Pharmacophore

Although direct tyrosinase IC50 data are not yet available, the pyridin-3-yl group represents an unexplored C4 substituent within the well-validated ethyl 2-amino-4H-benzo[h]chromene-3-carboxylate tyrosinase inhibitor scaffold [1]. The closest benchmark (compound 4i, 4-dimethylaminophenyl) achieves an IC50 of 34.12 µM [2]. Procuring this compound enables rapid screening and kinetic characterization, with the potential to identify a new inhibition modality (competitive, non-competitive, or mixed) driven by the basic pyridine nitrogen, which is absent in all previously tested analogs.

Pharmacokinetic Profiling of Ester-Based Prodrug Candidates

The ethyl ester moiety provides a hydrolytic liability that can be exploited for prodrug design. When coupled with the drug-like physicochemical profile (XLogP3 = 4.0, MW = 346.4 g/mol, compliance with Lipinski rules) [1], this compound is suitable for in vitro metabolic stability assays (e.g., human liver microsomes, plasma esterase stability) to quantify the rate of ester hydrolysis and the pharmacokinetic properties of the resulting carboxylic acid metabolite. This data is essential for go/no-go decisions in oral drug candidate selection, where controlled esterase-mediated activation is a desirable feature [2].

Quote Request

Request a Quote for ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.